molecular formula C₂₈H₃₅NO₁₄S B1141061 methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate CAS No. 156726-98-6

methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

Cat. No.: B1141061
CAS No.: 156726-98-6
M. Wt: 641.64
InChI Key:
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Description

Methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate is a useful research compound. Its molecular formula is C₂₈H₃₅NO₁₄S and its molecular weight is 641.64. The purity is usually 95%.
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Scientific Research Applications

Uncommon Transformations and Synthesis Techniques

  • Transformation of Methyl Compounds Initiated by Bases : Research demonstrates the transformation of methyl compounds under treatment with various bases, leading to different products depending on the applied base, showcasing the versatility of methyl compounds in chemical synthesis N. Ivanova et al., 2006.

  • Dirhodium(II)-catalyzed C-H Insertion Reaction : A study illustrates the chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reaction of certain methyl compounds, demonstrating a method to synthesize optically active, highly functionalized compounds T. Yakura et al., 1999.

  • Primary Amine-Promoted Ring Opening : Research on carbapenem-derived compounds indicates primary amine-promoted ring opening leading to the formation of pyrrolidine derivatives, highlighting a method for modifying molecular structures Z. R. Valiullina et al., 2020.

Applications in Molecular Synthesis

  • Chiral Building Blocks for Prostanoids : A study focused on the synthesis of chiral 7-oxabicyclo[2.2.1]heptane building blocks for prostanoids, showcasing the potential of complex methyl compounds in synthesizing biologically active molecules Z. R. Valiullina et al., 2019.

  • Analysis of Linkage Positions in Glucopyranosyl Residues : An analytical study on the reductive-cleavage method to analyze linkage positions in glucopyranosyl residues, relevant for understanding the structural aspects of complex carbohydrates J. A. Bennek et al., 1986.

Properties

IUPAC Name

methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO14S/c1-14(30)29-22-24(23(40-17(4)33)21(39-16(3)32)13-38-15(2)31)43-28(27(36)37-7,42-19(6)35)26(25(22)41-18(5)34)44-20-11-9-8-10-12-20/h8-12,21-26H,13H2,1-7H3,(H,29,30)/t21-,22+,23-,24?,25+,26+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFKVWJLAMASCK-IYUIIGPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)SC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@@H]([C@@H]([C@](OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)SC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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